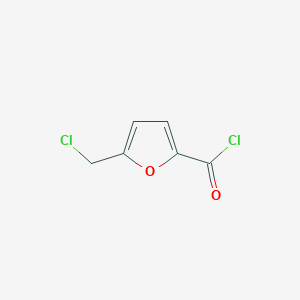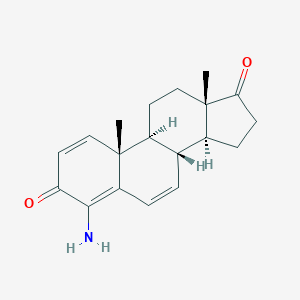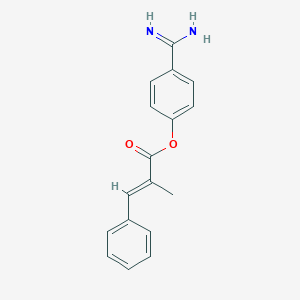![molecular formula C11H20O6 B034751 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate CAS No. 19812-60-3](/img/structure/B34751.png)
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate
説明
Synthesis Analysis
The synthesis of acrylate polymers with oligooxyethylene side groups, including those similar to 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, often involves polymerization techniques such as atom transfer radical polymerization (ATRP). ATRP has been utilized for preparing well-defined hydroxyl-terminated polyacrylates, which are subsequently reacted with agents like toluene diisocyanate (TDI) to synthesize urethane variants, showcasing controlled molecular weights and functionalities (Wang Hongdan, 2010).
Molecular Structure Analysis
The molecular structure of acrylate compounds, including 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, can be characterized using spectroscopic methods. For instance, confocal micro-Raman and infrared spectroscopy have been employed to study the phase separation of acrylate polymers, revealing insights into the molecular interactions and structural dynamics of these materials (Y. Maeda, Hideo Yamauchi, T. Kubota, 2009).
Chemical Reactions and Properties
Acrylate polymers exhibit a variety of chemical reactions due to the reactive acrylate group. For example, the anionic polymerization of acrylic monomers can be enhanced by ligated anionic living polymerization, demonstrating the influence of ligands on polymerization kinetics and polymer properties (Jin-shan Wang et al., 1994). Furthermore, the modification of epoxy resins with acrylate-acrylic acid copolymers illustrates the chemical versatility of acrylates in creating materials with tailored properties (D. Ratna, A. K. Banthia, 2000).
Physical Properties Analysis
The physical properties of acrylate polymers, such as phase transition temperatures and solubility in water, are critical for their application in responsive materials. Studies on block copolymers comprising ethoxytri(ethylene glycol) acrylate units have shown temperature-dependent micellization/dissociation transitions in water, highlighting the thermosensitive nature of these materials (Xueguang Jiang et al., 2008).
Chemical Properties Analysis
Acrylate polymers, including those based on 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, are characterized by their reactive acrylate groups, which facilitate various chemical modifications and copolymerizations. These reactions enable the production of a vast range of materials with specific chemical functionalities and properties suited for different applications (B. Yamada, S. Kobatake, O. Konosu, 1996).
科学的研究の応用
Polymer Synthesis and Modification
Acrylates, including "2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate", are widely utilized in synthesizing and modifying polymers. They serve as crucial monomers in producing acrylic polymers and copolymers, which are integral to various applications such as plastics, adhesives, and coatings due to their excellent adhesive properties and resistance to weathering and UV radiation. These polymers are used in a range of industries, including automotive, construction, and electronics, for coatings, sealants, and encapsulants (M. Suh et al., 2018)(Suh et al., 2018).
Medical and Biotechnological Applications
Acrylates play a significant role in medical and biotechnological applications, particularly in designing drug delivery systems and hydrogels for tissue engineering. Hydroxyethylcellulose grafted with acrylates can form hydrogels that are biocompatible, biodegradable, and have tunable physical properties, making them suitable for controlled drug release, wound dressings, and as scaffolds for tissue regeneration (Aqdas Noreen et al., 2020)(Noreen et al., 2020).
Water Treatment Technologies
The synthesis of crosslinked polyvinyl alcohol (PVA) membranes incorporating acrylate monomers enhances membranes' chemical resistance and anti-fouling capabilities. These modified membranes are highly effective in water treatment applications, including desalination and wastewater treatment, due to their improved thermal and chemical stability and high water permeability (B. Bolto et al., 2009)(Bolto et al., 2009).
Environmental Sustainability
Chemical recycling of poly(ethylene terephthalate) (PET) waste through glycolysis, where acrylates serve as catalysts, presents an environmentally sustainable method to repurpose PET into valuable secondary materials. These materials can be utilized to produce unsaturated polyester resins, coatings, and adhesives, contributing to waste reduction and resource conservation (G. Karayannidis & D. Achilias, 2007)(Karayannidis & Achilias, 2007).
Advanced Material Design
Acrylates are instrumental in developing photo-curable resins for 3D printing, offering rapid curing, fine spatial resolution, and the fabrication of complex structures. Modifying acrylate-based photopolymers improves their mechanical properties, such as toughness and impact resistance, expanding their applications in dental fillings, biomedical devices, and consumer goods (Samuel Clark Ligon-Auer et al., 2016)(Ligon-Auer et al., 2016).
特性
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12/h2,12H,1,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUASZQPLPKGIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173532 | |
| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate | |
CAS RN |
19812-60-3 | |
| Record name | Tetraethylene glycol acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



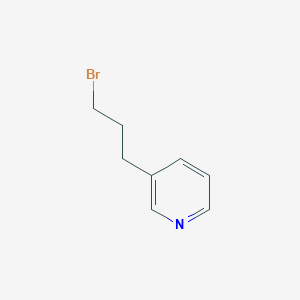
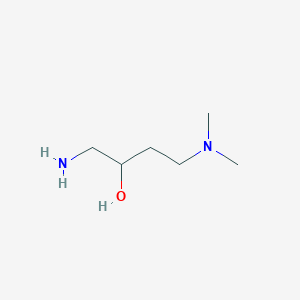
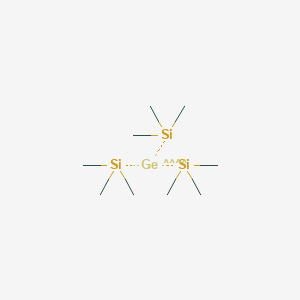
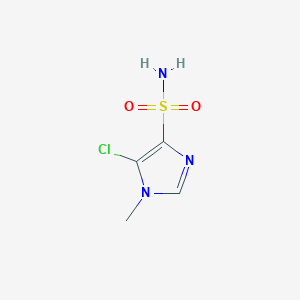
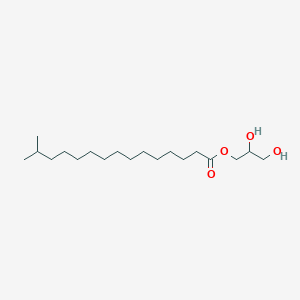
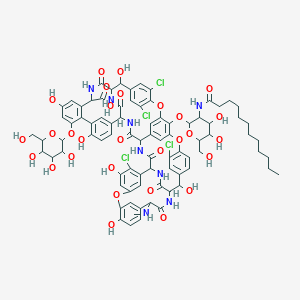
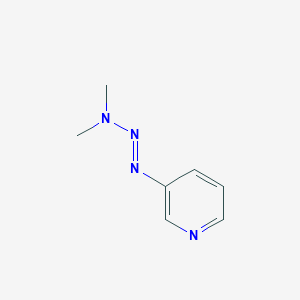
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
